molecular formula C22H21N3O3 B3006948 2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine CAS No. 313508-35-9

2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine

Cat. No.: B3006948
CAS No.: 313508-35-9
M. Wt: 375.428
InChI Key: XHTNFZHNDXRWBI-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine is an organic compound that belongs to the class of imidazolidines It is characterized by the presence of a methoxy group, a nitro group, and two phenyl groups attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 1,3-diphenylurea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydride, alkyl halides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-(2-Amino-5-nitrophenyl)-1,3-diphenylimidazolidine.

    Substitution: Various substituted imidazolidines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine shares structural similarities with other imidazolidine derivatives, such as:
    • 2-(2-Methoxyphenyl)-1,3-diphenylimidazolidine.
    • 2-(2-Nitrophenyl)-1,3-diphenylimidazolidine.
    • 2-(2-Methoxy-5-nitrophenyl)-1,3-dimethylimidazolidine.

Uniqueness

The presence of both methoxy and nitro groups in this compound imparts unique chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-methoxy-5-nitrophenyl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-28-21-13-12-19(25(26)27)16-20(21)22-23(17-8-4-2-5-9-17)14-15-24(22)18-10-6-3-7-11-18/h2-13,16,22H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTNFZHNDXRWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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